An In-depth Technical Guide to 1-Phenylpyrrolidine-2,4-dione: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Phenylpyrrolidine-2,4-dione: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Phenylpyrrolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific details and potential applications of this heterocyclic compound.
Chemical Structure and Properties
1-Phenylpyrrolidine-2,4-dione is a derivative of pyrrolidine, featuring a phenyl group attached to the nitrogen atom and two carbonyl groups at positions 2 and 4 of the five-membered ring. This structure contributes to its unique chemical characteristics and potential for biological activity.
Molecular Structure:
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Molecular Formula: C₁₀H₉NO₂
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Systematic IUPAC Name: 1-phenylpyrrolidine-2,4-dione
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SMILES: O=C1CN(C2=CC=CC=C2)C(=O)C1
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InChI Key: YCWRLBFFWYMHAQ-UHFFFAOYSA-N
The presence of the dione functional groups and the phenyl ring makes 1-Phenylpyrrolidine-2,4-dione a molecule of interest for further chemical modifications and as a scaffold in medicinal chemistry.
Physicochemical Properties:
Quantitative data for 1-Phenylpyrrolidine-2,4-dione is not extensively available in the public domain. The following table summarizes available computed data. Researchers are encouraged to perform experimental validation of these properties.
| Property | Value | Source |
| Molecular Weight | 189.19 g/mol | Computed |
| Monoisotopic Mass | 189.0633283 Da | PubChem[1] |
| XLogP3 | 1.0 | Predicted |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 2 | Computed |
| Rotatable Bond Count | 1 | Computed |
Synthesis of 1-Phenylpyrrolidine-2,4-dione
A plausible and commonly employed method for the synthesis of pyrrolidine-2,4-diones is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a β-keto ester. For the synthesis of 1-Phenylpyrrolidine-2,4-dione, the starting material would be an N-phenyl-substituted diester.
Proposed Synthetic Pathway via Dieckmann Condensation:
Caption: Proposed synthesis of 1-Phenylpyrrolidine-2,4-dione via Dieckmann condensation.
Detailed Experimental Protocol (Adapted from a similar synthesis):
The following is a generalized protocol for a Lacey-Dieckmann cyclization, which can be adapted for the synthesis of 1-Phenylpyrrolidine-2,4-dione.[2]
Materials:
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N-Phenyliminodiacetic acid diethyl ester
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Sodium ethoxide (NaOEt) or another suitable strong base
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Anhydrous ethanol or another suitable aprotic solvent
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Hydrochloric acid (HCl) for acidic workup
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Organic solvents for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.
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Addition of Diester: The N-phenyliminodiacetic acid diethyl ester, dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature.
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Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
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Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid.
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Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield 1-Phenylpyrrolidine-2,4-dione.
Spectroscopic Characterization
1H NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.8 | s | 2H | CH₂ adjacent to N |
| ~3.4 | s | 2H | CH₂ between carbonyls |
13C NMR Spectroscopy (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O (at C4) |
| ~170 | C=O (at C2) |
| ~138 | Quaternary aromatic carbon (C-ipso) |
| ~129 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~50 | CH₂ adjacent to N |
| ~45 | CH₂ between carbonyls |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1750-1700 | Strong | C=O stretch (dione) |
| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1400-1300 | Medium | C-N stretch |
Mass Spectrometry (Predicted Fragmentation):
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 189.19. Common fragmentation patterns would involve the loss of CO, cleavage of the pyrrolidine ring, and fragmentation of the phenyl group.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-Phenylpyrrolidine-2,4-dione is limited, the broader class of pyrrolidine-2,4-dione derivatives has been investigated for various pharmacological activities.
Antimicrobial and Antifungal Activity: Several studies have reported that derivatives of pyrrolidine-2,4-dione exhibit promising antibacterial and antifungal properties. These compounds may serve as scaffolds for the development of new antimicrobial agents.
Anti-inflammatory Activity: A related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress the Toll-Like Receptor 4 (TLR4) signaling pathway.[3][4] This pathway is a key component of the innate immune system and is involved in inflammatory responses. It is plausible that 1-Phenylpyrrolidine-2,4-dione could also modulate inflammatory signaling pathways, making it a candidate for further investigation in this area.
Diagram of a Potential Signaling Pathway Interaction:
Caption: Potential inhibitory effect on the TLR4 signaling pathway.
Experimental Workflow for Characterization
A systematic workflow is crucial for the unambiguous characterization of newly synthesized 1-Phenylpyrrolidine-2,4-dione.
Caption: A typical workflow for the characterization of synthesized 1-Phenylpyrrolidine-2,4-dione.
This guide serves as a foundational resource for researchers interested in 1-Phenylpyrrolidine-2,4-dione. Further experimental investigation is necessary to fully elucidate its properties and potential applications. The provided synthetic and characterization workflows offer a starting point for such studies. The potential for this compound to interact with inflammatory pathways warrants deeper exploration in the context of drug discovery.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
